molecular formula C16H23N3O5S B14652414 Tyr-Met-Gly CAS No. 47458-68-4

Tyr-Met-Gly

Cat. No.: B14652414
CAS No.: 47458-68-4
M. Wt: 369.4 g/mol
InChI Key: UBKKNELWDCBNCF-STQMWFEESA-N
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Description

Tyr-Met-Gly is a tripeptide composed of the amino acids tyrosine, methionine, and glycine. Tripeptides like this compound are important in various biological processes and have significant roles in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Met-Gly typically involves the stepwise coupling of the amino acids tyrosine, methionine, and glycine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tyr-Met-Gly can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tyr-Met-Gly has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Tyr-Met-Gly involves its interaction with specific molecular targets and pathways. For instance, the methionine residue can act as a methyl donor in various biochemical reactions, while the tyrosine residue can be phosphorylated, affecting signal transduction pathways. The glycine residue contributes to the overall flexibility and stability of the peptide .

Comparison with Similar Compounds

Similar Compounds

    Tyr-Gly-Gly-Phe-Met:

    Tyr-Gly-Gly-Phe-Leu:

Uniqueness

Tyr-Met-Gly is unique due to its specific sequence and the presence of methionine, which can undergo oxidation and reduction reactions, adding to its versatility in biochemical studies. Its relatively simple structure compared to longer peptides makes it an ideal model for studying peptide synthesis and reactions .

Properties

CAS No.

47458-68-4

Molecular Formula

C16H23N3O5S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid

InChI

InChI=1S/C16H23N3O5S/c1-25-7-6-13(16(24)18-9-14(21)22)19-15(23)12(17)8-10-2-4-11(20)5-3-10/h2-5,12-13,20H,6-9,17H2,1H3,(H,18,24)(H,19,23)(H,21,22)/t12-,13-/m0/s1

InChI Key

UBKKNELWDCBNCF-STQMWFEESA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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